ethyl 4-(3-methoxyphenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Structurally, it features:
- A 3-methoxyphenyl substituent at position 4, which may enhance π-π stacking interactions in biological targets.
- An ethyl ester at position 5, which modulates solubility and bioavailability.
- A 2-oxo moiety, critical for intramolecular hydrogen bonding and conformational rigidity.
Properties
IUPAC Name |
ethyl 4-(3-methoxyphenyl)-6-[(4-methylphenyl)sulfonylmethyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O6S/c1-4-30-21(25)19-18(13-31(27,28)17-10-8-14(2)9-11-17)23-22(26)24-20(19)15-6-5-7-16(12-15)29-3/h5-12,20H,4,13H2,1-3H3,(H2,23,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAMCZBYBABZHKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC(=CC=C2)OC)CS(=O)(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(3-methoxyphenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, characterization, and biological applications, particularly focusing on its antibacterial and anticancer activities.
Chemical Structure and Properties
The compound has the following chemical structure:
Key Structural Features:
- A tetrahydropyrimidine ring.
- A methoxyphenyl group.
- A sulfonylmethyl substituent.
Synthesis
The synthesis of this compound typically involves the condensation of appropriate aldehydes with urea derivatives under acidic conditions. The reaction yields the desired tetrahydropyrimidine framework followed by esterification to obtain the final product.
Antibacterial Activity
Research has demonstrated that this compound exhibits significant antibacterial properties. In a study evaluating various derivatives of tetrahydropyrimidines, this compound showed notable activity against several bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 30 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
These results indicate that the compound could be a candidate for further development as an antibacterial agent.
Anticancer Activity
In addition to its antibacterial effects, this compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.
Case Study:
In a specific study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in:
- IC50 Value: 15 µM
- Mechanism: Induction of apoptosis via the mitochondrial pathway.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following comparison focuses on substituent variations at key positions (R⁴, R⁶, and ester groups) and their impact on properties:
Position 4 Substituents
Position 6 Substituents
Ester Group Variations
Q & A
Q. What are the standard synthetic routes for this compound, and how are intermediates characterized?
The synthesis typically involves a multi-step process:
- Step 1 : Condensation of 3-methoxybenzaldehyde derivatives with β-ketoesters (e.g., ethyl acetoacetate) under acidic or basic conditions.
- Step 2 : Cyclization with urea or thiourea to form the tetrahydropyrimidine ring.
- Step 3 : Functionalization of the sulfonylmethyl group via nucleophilic substitution or coupling reactions . Characterization :
- NMR spectroscopy (1H/13C) confirms proton environments and substituent positions.
- HPLC monitors reaction progress and purity (>95% typically required for research use) .
Q. Which spectroscopic techniques are critical for structural validation?
- X-ray crystallography : Resolves 3D conformation, including bond angles and torsional strain in the tetrahydropyrimidine ring. Example: C–O bond lengths in the ester group (~1.34 Å) and sulfonyl group geometry .
- Mass spectrometry (MS) : Verifies molecular weight (e.g., [M+H]+ ion at m/z 487.2) and fragmentation patterns .
- FT-IR : Identifies key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester and ketone groups) .
Q. What are the primary functional groups influencing reactivity?
- Ester group : Participates in hydrolysis under acidic/basic conditions to form carboxylic acids.
- Sulfonylmethyl group : Acts as an electron-withdrawing group, enhancing electrophilicity at adjacent positions.
- Methoxyphenyl group : Engages in π-π stacking interactions in biological assays .
Advanced Research Questions
Q. How can regioselectivity challenges in the cyclization step be addressed?
Regioselectivity is influenced by:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor cyclization via stabilization of transition states.
- Catalysts : Lewis acids (e.g., BF3·Et2O) direct electron-deficient aldehydes to specific positions.
- Temperature : Lower temperatures (0–25°C) reduce side reactions, improving yields by 15–20% . Example : Substituting 3-methoxybenzaldehyde with electron-deficient analogs reduces byproduct formation .
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies may arise from:
- Purity variations : Impurities >5% can skew enzyme inhibition assays. Validate via HPLC-MS .
- Stereochemical effects : Racemic mixtures vs. enantiopure forms (e.g., R vs. S configurations) may exhibit differing IC50 values. Use chiral chromatography or asymmetric synthesis .
- Assay conditions : Standardize buffer pH (e.g., 7.4 for physiological relevance) and solvent (DMSO <0.1% to avoid cytotoxicity) .
Q. How does the sulfonylmethyl group modulate biological activity?
- Enzyme inhibition : The sulfonyl group mimics phosphate groups in ATP-binding pockets (e.g., kinase inhibition).
- Membrane permeability : Enhanced by hydrophobic tosylmethyl substitution (logP increases by ~0.8 units) . Case study : Derivatives lacking the sulfonyl group showed 50% reduced activity in in vitro kinase assays .
Methodological Recommendations
- Scale-up synthesis : Use continuous flow reactors to maintain temperature control and reduce batch variability .
- Crystallization : Recrystallize from ethanol/water (7:3 v/v) to obtain single crystals for X-ray analysis .
- Troubleshooting NMR splitting : Dynamic effects in the tetrahydropyrimidine ring may cause peak broadening. Acquire spectra at 25°C in CDCl3 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
